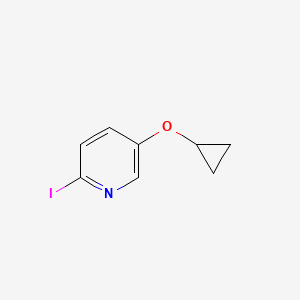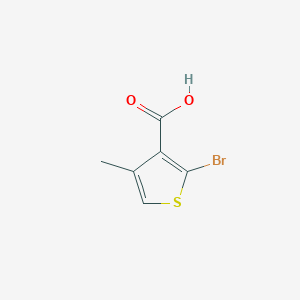
2-Bromo-4-methyl-3-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methyl-3-thiophenecarboxylic acid is an organobromine compound with the molecular formula C6H5BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3-thiophenecarboxylic acid typically involves the bromination of 4-methyl-3-thiophenecarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like crystallization and recrystallization are often used to obtain the pure product.
化学反应分析
Types of Reactions
2-Bromo-4-methyl-3-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Catalysts for Coupling Reactions: Palladium-based catalysts, such as palladium acetate.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
科学研究应用
2-Bromo-4-methyl-3-thiophenecarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of conjugated polymers for electronic and optoelectronic applications.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
作用机制
The mechanism of action of 2-Bromo-4-methyl-3-thiophenecarboxylic acid depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and another aromatic ring .
相似化合物的比较
Similar Compounds
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 4-position.
4-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the methyl group in 2-Bromo-4-methyl-3-thiophenecarboxylic acid makes it unique
属性
分子式 |
C6H5BrO2S |
|---|---|
分子量 |
221.07 g/mol |
IUPAC 名称 |
2-bromo-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9) |
InChI 键 |
UZGAFXRKFGZBRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


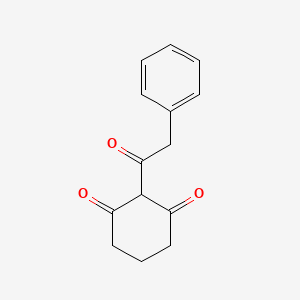
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)
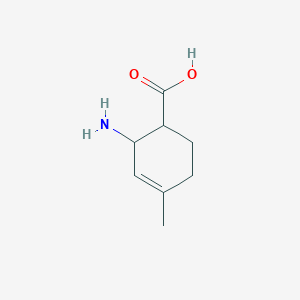





![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
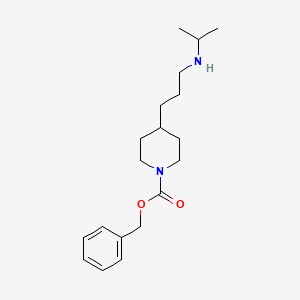
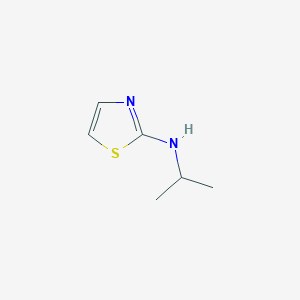

![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)
